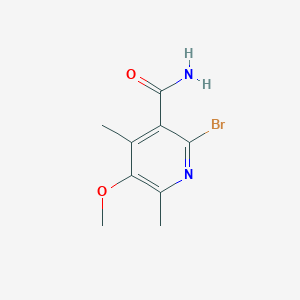![molecular formula C66H105N5O16 B13851507 Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is a complex organic compound used primarily in the field of biomedical and chemical research. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains lysine, glutamic acid, and aeea (aminoethoxyethanol) units, making it a versatile intermediate for the synthesis of more complex peptides and proteins .
Preparation Methods
The synthesis of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amino and carboxyl groups of lysine and glutamic acid using tert-butyl (OtBu) groups. The Fmoc group is then introduced to protect the amino group of lysine. The aeea units are coupled to the protected lysine and glutamic acid through standard peptide coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is obtained after deprotection of the Fmoc group using piperidine .
Chemical Reactions Analysis
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amino group.
Scientific Research Applications
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex peptides.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Plays a role in the design of therapeutic peptides and vaccines.
Industry: Used in the production of biocompatible materials and drug delivery systems
Mechanism of Action
The mechanism of action of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves its ability to protect specific functional groups during peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions. The OtBu groups protect the carboxyl groups of glutamic acid, ensuring selective reactions at other sites. The aeea units provide flexibility and enhance the solubility of the compound, facilitating its incorporation into larger peptide structures .
Comparison with Similar Compounds
Similar compounds to Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH include:
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea]-OH: Lacks one aeea unit, making it less flexible.
Fmoc-L-glu(otbu)-MPPA: Contains a different linker, used for specific peptide synthesis applications.
Fmoc-glu-otbu: Used in the synthesis of branched esters and amides, but lacks the lysine and aeea units
Properties
Molecular Formula |
C66H105N5O16 |
|---|---|
Molecular Weight |
1224.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[[20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H105N5O16/c1-65(2,3)86-61(76)35-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-34-58(73)70-56(63(79)87-66(4,5)6)36-37-57(72)68-39-41-81-43-46-84-49-60(75)69-40-42-82-44-45-83-48-59(74)67-38-28-27-33-55(62(77)78)71-64(80)85-47-54-52-31-25-23-29-50(52)51-30-24-26-32-53(51)54/h23-26,29-32,54-56H,7-22,27-28,33-49H2,1-6H3,(H,67,74)(H,68,72)(H,69,75)(H,70,73)(H,71,80)(H,77,78)/t55-,56+/m0/s1 |
InChI Key |
YWLOWAZATOAHDO-KKQLDWOFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)

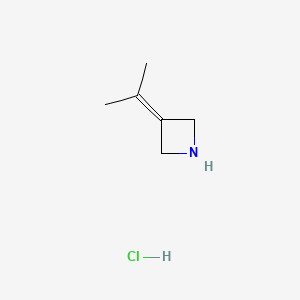
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
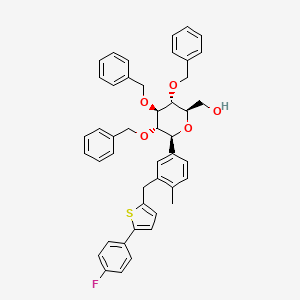
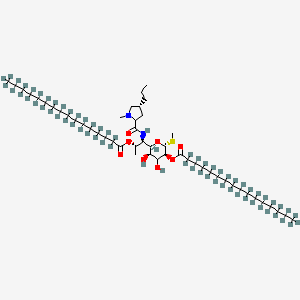
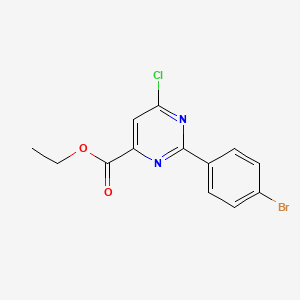
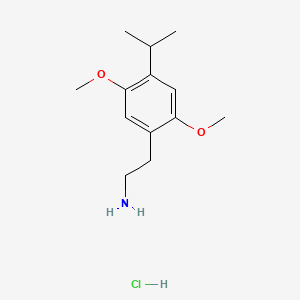
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
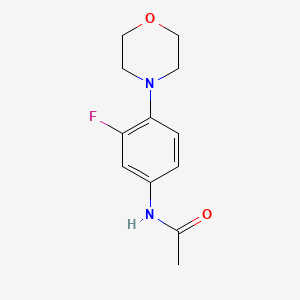
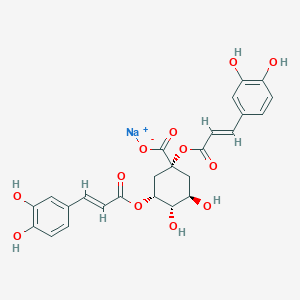
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
